molecular formula C7H3Br2NS B13746895 2,3-Dibromothieno[3,2-c]pyridine

2,3-Dibromothieno[3,2-c]pyridine

Cat. No.: B13746895
M. Wt: 292.98 g/mol
InChI Key: PRTOYMJPHMGASA-UHFFFAOYSA-N
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Description

2,3-Dibromothieno[3,2-c]pyridine is an organic compound with the molecular formula C7H3Br2NS It is a heterocyclic compound containing both thiophene and pyridine rings, which are fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromothieno[3,2-c]pyridine typically involves the bromination of thieno[3,2-c]pyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and bromine source, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromothieno[3,2-c]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts are typically used in coupling reactions, along with appropriate ligands and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[3,2-c]pyridine derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2,3-Dibromothieno[3,2-c]pyridine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and conjugated materials.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 2,3-Dibromothieno[3,2-c]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. For example, derivatives of thieno[3,2-c]pyridine have been shown to inhibit protein interactions with glycosaminoglycans, which can modulate inflammatory responses and other cellular processes .

Comparison with Similar Compounds

2,3-Dibromothieno[3,2-c]pyridine can be compared with other similar compounds, such as:

    Thieno[3,2-c]pyridine: The parent compound without bromine substituents.

    2,3-Dichlorothieno[3,2-c]pyridine: A similar compound with chlorine atoms instead of bromine.

    2,3-Diiodothieno[3,2-c]pyridine: A similar compound with iodine atoms instead of bromine.

Properties

IUPAC Name

2,3-dibromothieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2NS/c8-6-4-3-10-2-1-5(4)11-7(6)9/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTOYMJPHMGASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1SC(=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.98 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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